cis-2-Bromo-cyclopropanecarboxylic acid
Description
cis-2-Bromo-cyclopropanecarboxylic acid is a cyclopropane derivative featuring a bromine atom at the 2-position of the cyclopropane ring, adjacent to the carboxylic acid group in a cis configuration. This compound is of significant interest in organic synthesis due to the unique steric and electronic properties imparted by the strained cyclopropane ring and the electron-withdrawing bromine substituent. Its reactivity is influenced by the juxtaposition of the bromine and carboxylic acid groups, making it a valuable intermediate in pharmaceuticals, agrochemicals, and materials science.
The cis configuration introduces distinct stereochemical outcomes in downstream reactions compared to its trans isomer or non-halogenated analogs.
Properties
IUPAC Name |
(1R,2R)-2-bromocyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrO2/c5-3-1-2(3)4(6)7/h2-3H,1H2,(H,6,7)/t2-,3+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKKVGTCMSVLBCD-STHAYSLISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1Br)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]1Br)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogen-Magnesium Exchange and Cyclization
A critical method involves halogen-magnesium exchange followed by cyclization. For example, cis-2-iodo-cyclopropanecarboxylic acid ethyl ester undergoes transmetalation with iPrMgCl in THF at −40°C, forming a cyclopropylmagnesium intermediate. Subsequent quenching with electrophiles (e.g., bromine sources) yields brominated cyclopropanes.
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Substrate: cis-2-Iodo-cyclopropanecarboxylic acid ethyl ester (1 mmol).
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Reagent: iPrMgCl (1.1 equiv, 1.62 M in THF).
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Conditions: −40°C, 15 min, followed by bromination.
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Yield: ~70–85% after purification.
This method prioritizes retention of stereochemistry due to the rigid cyclopropane ring, favoring cis-configuration when starting from preformed cis-iodo precursors.
Bromination Strategies
Radical Bromination of Cyclopropane Precursors
Radical-mediated bromination using reagents like N-bromosuccinimide (NBS) under UV light or thermal initiation selectively functionalizes cyclopropanes. For example, cyclopropanecarboxylic acid esters treated with NBS in CCl₄ yield 2-bromo derivatives.
| Substrate | Brominating Agent | Conditions | cis:trans Ratio |
|---|---|---|---|
| Ethyl cyclopropanecarboxylate | NBS, AIBN | CCl₄, 80°C, 6 h | 3:1 |
Steric effects direct bromination to the less hindered position, but cis-selectivity requires chiral auxiliaries or directing groups.
Stereoselective Synthesis
Diastereomer Separation via Acid-Base Extraction
Patents describe separating cis/trans isomers using pH-controlled precipitation. For instance, treating a sodium salt solution of 2-bromo-cyclopropanecarboxylic acid with CO₂ selectively precipitates the cis-isomer due to its lower solubility.
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Substrate: Racemic 2-bromo-cyclopropanecarboxylic acid.
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Base: NaOH (1–2 equiv) in H₂O.
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Precipitant: CO₂ gas until pH ~6–7.
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cis-Isomer Recovery: 95% purity, 80–90% yield.
This method exploits the higher pKa of the trans-isomer, which remains soluble as the sodium salt.
Characterization and Validation
NMR Analysis for Stereochemical Confirmation
¹H-NMR coupling constants (J) distinguish cis and trans isomers. For cis-2-bromo-cyclopropanecarboxylic acid , the methine proton adjacent to Br exhibits J = 8–9 Hz, while the trans isomer shows J = 4–5 Hz.
| Isomer | δ (ppm) | J (Hz) |
|---|---|---|
| cis | 1.48 | 8.6 |
| trans | 1.35 | 4.2 |
Industrial-Scale Production
Continuous Flow Reactor Optimization
Large-scale synthesis employs continuous flow systems to enhance selectivity and reduce side reactions. A patented method uses:
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Reactants: Cyclopropene + HBr in acetic acid.
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Conditions: 50°C, residence time 10 min.
Challenges and Limitations
Chemical Reactions Analysis
Ring-Opening Reactions
The cyclopropane ring’s strain drives regioselective ring-opening under electrophilic or radical conditions. Key pathways include:
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Mechanistic Notes :
Nucleophilic Substitution at the Bromine Center
The bromine atom participates in SN₂-type displacements with organometallic reagents:
| Reagent | Conditions | Products | Yield | References |
|---|---|---|---|---|
| Methyllithium | –78°C, THF | 1-Methyl-cyclopropanecarboxylic acid | 80–90% | |
| Grignard reagents | 0°C, ether | Alkyl-substituted cyclopropanes | 50–75% |
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Steric Effects : The cis-configuration directs nucleophilic attack to the less hindered cyclopropane carbon, favoring retention of ring integrity .
Decarboxylation Pathways
Decarboxylation is triggered thermally or via halogenation:
| Conditions | Products | Yield | References |
|---|---|---|---|
| 290°C (neat) | Bromostyrene derivatives | 60% | |
| HgO/Br₂, 120°C | 1-Bromo-1-methylcyclopropane | 95% | |
| Acidic hydrolysis (H₂SO₄) | β,γ-Unsaturated bromoalkenes | 70–85% |
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Key Insight : Decarboxylative halogenation proceeds via a bromine(I) intermediate, enabling efficient C–Br bond formation .
Esterification and Functional Group Interconversion
The carboxylic acid group undergoes standard derivatization:
Isomerization and Stability
The cis-configuration is thermally stable but isomerizes under basic conditions:
| Conditions | Observation | References |
|---|---|---|
| NaOH (aq.), CO₂ bubbling | Selective precipitation of cis-isomer | |
| Heating (>150°C) | Partial conversion to trans-isomer |
Scientific Research Applications
Organic Synthesis
Cis-2-Bromo-cyclopropanecarboxylic acid serves as a crucial building block in organic synthesis. Its reactivity allows for:
- Substitution Reactions : It can undergo nucleophilic substitution to yield various substituted cyclopropane derivatives, which are essential in creating complex organic molecules.
- Oxidation and Reduction Reactions : The compound can be oxidized to produce oxidized cyclopropane compounds or reduced to yield alcohol derivatives, expanding its utility in synthetic pathways .
Biological Studies
In biological research, this compound has been explored for its potential in:
- Enzyme Inhibition Studies : The compound has been used to investigate enzyme-ligand interactions, providing insights into biochemical pathways and potential therapeutic targets.
- Medicinal Chemistry : Research has focused on its potential as a pharmaceutical agent, particularly in developing new drugs targeting specific diseases. The compound's structure-activity relationship (SAR) has been studied to optimize its efficacy against various biological targets.
Agricultural Chemistry
This compound is utilized in the synthesis of agrochemicals. Its derivatives are being explored for their effectiveness as pesticides and herbicides, contributing to sustainable agricultural practices .
Case Study 1: Synthesis of Cyclopropane Derivatives
A study demonstrated the use of this compound in synthesizing cyclopropane-containing natural products through asymmetric Simmons-Smith cyclopropanation. This method yielded high enantiomeric excesses, showcasing the compound's utility in producing chiral intermediates necessary for pharmaceutical applications .
Research highlighted the biological activity of this compound derivatives against specific bacterial strains. Modifications to the cyclopropane ring significantly influenced antimicrobial potency, suggesting potential therapeutic applications in treating bacterial infections.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of cis-2-Bromo-cyclopropanecarboxylic acid involves its reactivity due to the strained cyclopropane ring and the presence of the bromine atom. The compound can act as an electrophile in substitution reactions, where the bromine atom is replaced by nucleophiles. The carboxylic acid group can participate in various reactions, including esterification and amidation, contributing to the compound’s versatility in chemical synthesis.
Comparison with Similar Compounds
Comparison with Similar Cyclopropane Carboxylic Acid Derivatives
To contextualize the properties of cis-2-Bromo-cyclopropanecarboxylic acid, we compare it with structurally related compounds, focusing on molecular features, physicochemical properties, and synthetic utility. Key analogs include:
(1S,2R)-2-((S)-Amino(carboxy)methyl)cyclopropanecarboxylic acid
(1R,2S,4R)-N-Boc-1-Amino-2-hydroxycyclopentane-4-carboxylic acid methyl ester
1-(Boc-Amino)cyclopropanecarboxylic acid
Table 1: Structural and Physicochemical Comparison
Key Differences and Research Findings
Reactivity and Functionalization The bromine atom in this compound enables Suzuki-Miyaura cross-coupling or nucleophilic substitution reactions, unlike the amino or Boc-protected analogs . 1-(Boc-Amino)cyclopropanecarboxylic acid is tailored for peptide synthesis, where the Boc group shields the amine during coupling, a feature absent in the brominated analog .
Stereochemical Impact The cis configuration in the brominated compound creates steric hindrance near the carboxylic acid group, reducing nucleophilic attack rates compared to the trans isomer. In contrast, (1S,2R)-2-((S)-Amino...acid exhibits intramolecular hydrogen bonding, stabilizing its conformation .
Physicochemical Properties The bromine substituent increases molecular weight and lipophilicity (higher log P) relative to amino or hydroxylated analogs, influencing membrane permeability in biological systems. 1-(Boc-Amino)...acid shows low aqueous solubility due to the Boc group but excels in organic-phase reactions, whereas the brominated derivative balances polar and non-polar solvent compatibility .
Synthetic Accessibility this compound requires controlled bromination of cyclopropane precursors, often involving hazardous reagents like bromine or NBS. In contrast, 1-(Boc-Amino)...acid is synthesized via Boc-protection of cyclopropane amines under mild conditions (e.g., THF or DCM with Boc₂O), highlighting divergent synthetic challenges .
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for preparing cis-2-Bromo-cyclopropanecarboxylic acid, and how can stereochemical purity be ensured?
- Methodological Answer : Cyclopropanation via Simmons-Smith or analogous reactions using brominated precursors (e.g., dibromocarbenes) is a common approach. To ensure cis-selectivity, reaction conditions (temperature, solvent polarity) must be tightly controlled. For example, low temperatures (e.g., −78°C) and non-polar solvents may favor cyclopropane ring formation with minimal stereochemical scrambling. Post-synthesis, stereochemical integrity should be verified using coupling constants (e.g., vicinal values for cyclopropane protons) or X-ray crystallography .
Q. How can researchers validate the purity of this compound, and what analytical techniques are optimal?
- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with chiral columns is recommended for assessing enantiomeric excess, while can confirm structural integrity. Purity (>97%) can be quantified via High-Performance Liquid Chromatography (HPLC) or High-Liquid Chromatography (HLC), as standardized in similar brominated cyclopropane derivatives .
Q. What are the key safety considerations for handling this compound in the lab?
- Methodological Answer : Brominated compounds require handling in fume hoods due to potential volatility and toxicity. Storage at 0–6°C (similar to brominated phenylboronic acids) minimizes decomposition . Refer to Safety Data Sheets (SDS) for cyclopropane derivatives, which highlight risks of skin/eye irritation and recommend PPE (gloves, goggles) .
Advanced Research Questions
Q. How does the cis-configuration of 2-Bromo-cyclopropanecarboxylic acid influence its reactivity in ring-opening reactions?
- Methodological Answer : The cis-configuration imposes steric constraints that direct regioselectivity in ring-opening reactions. For example, nucleophilic attack at the brominated carbon may proceed via an S2 mechanism, with transition-state modeling (DFT calculations) providing insights into stereoelectronic effects. Experimental validation through kinetic isotope effects (KIEs) or Hammett plots can resolve mechanistic ambiguities .
Q. What strategies can resolve contradictions in reported spectroscopic data for this compound derivatives?
- Methodological Answer : Cross-validate using multiple techniques (e.g., - HSQC NMR for signal assignment) and compare with computational predictions (e.g., DFT-calculated chemical shifts). For example, discrepancies in splitting patterns may arise from solvent effects or impurities, necessitating recrystallization or column purification .
Q. How can computational chemistry be leveraged to predict the stability and reactivity of this compound under varying conditions?
- Methodological Answer : Molecular dynamics (MD) simulations can model thermal stability, while density functional theory (DFT) calculates activation energies for reactions like decarboxylation or bromine displacement. For instance, ring strain in cyclopropane derivatives can be quantified using strain energy calculations, correlating with experimental decomposition rates .
Research Design & Data Interpretation
Q. What frameworks are recommended for formulating hypothesis-driven research questions involving this compound?
- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure questions address gaps in cyclopropane chemistry. For example: “Does steric hindrance in this compound alter its catalytic behavior in asymmetric synthesis compared to trans-isomers?” Incorporate PICO (Population: reaction systems; Intervention: stereochemistry; Comparison: trans-isomer; Outcome: enantioselectivity) for structured experimental design .
Q. How should researchers address reproducibility challenges in synthesizing this compound?
- Methodological Answer : Document reaction parameters rigorously (e.g., inert atmosphere, reagent stoichiometry) and use internal standards (e.g., deuterated analogs) for NMR quantification. Pilot studies comparing batch-to-batch purity (via HLC) can identify critical variables (e.g., moisture sensitivity) .
Tables for Key Data
| Property | Method | Typical Value | Reference |
|---|---|---|---|
| Purity | HPLC/HLC | >97% | |
| Storage Temperature | Stability Studies | 0–6°C | |
| (CDCl) | 500 MHz Spectrometer | δ 1.8–2.2 (m, cyclopropane) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
